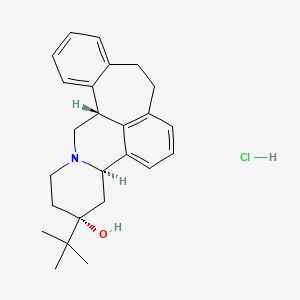

Butaclamolhydrochlorid

Übersicht

Beschreibung

Butaclamol hydrochloride is a chemical compound known for its role as a dopamine receptor antagonist. It is primarily used in scientific research and has not been marketed for clinical use.

Wissenschaftliche Forschungsanwendungen

Butaclamolhydrochlorid hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Referenzverbindung bei der Untersuchung von Dopaminrezeptor-Antagonisten verwendet.

Biologie: Wird in Experimenten eingesetzt, die sich mit den Funktionen von Dopaminrezeptoren und Signalwegen befassen.

Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei neurologischen Erkrankungen untersucht, obwohl es nicht klinisch verwendet wird.

Industrie: Wird bei der Entwicklung neuer pharmakologischer Wirkstoffe eingesetzt, die auf Dopaminrezeptoren abzielen.

5. Wirkmechanismus

This compound entfaltet seine Wirkung durch die Blockierung von Dopaminrezeptoren, insbesondere des Subtyps D2. Diese antagonistische Wirkung hemmt die Dopaminsignalübertragung, die bei verschiedenen neurologischen Prozessen entscheidend ist. Der Wirkmechanismus der Verbindung beinhaltet die Bindung an den Dopaminrezeptor, wodurch verhindert wird, dass Dopamin seine Wirkung entfaltet, wodurch die Neurotransmission moduliert und Verhaltensweisen und physiologische Reaktionen beeinflusst werden .

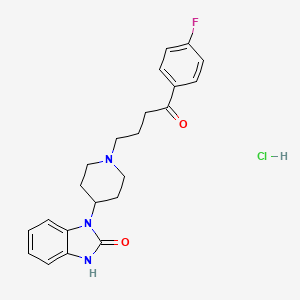

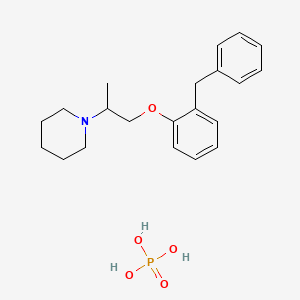

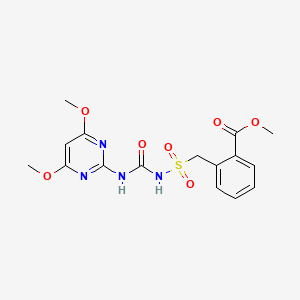

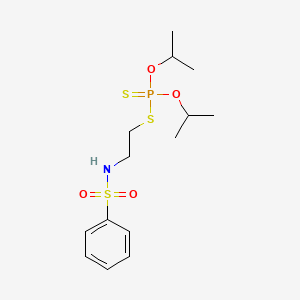

Ähnliche Verbindungen:

- Butenafine hydrochlorid

- Sulpirid

- Quinpirol hydrochlorid

- Spiperon

Vergleich: this compound ist aufgrund seiner spezifischen Struktur und hohen Affinität für Dopaminrezeptoren einzigartig. Im Vergleich zu ähnlichen Verbindungen weist es unterschiedliche pharmakologische Eigenschaften auf, was es zu einem wertvollen Werkzeug in der neuropharmakologischen Forschung macht. So bieten beispielsweise Sulpirid und Spiperon, die ebenfalls Dopaminrezeptor-Antagonisten sind, durch die einzigartige Stereochemie und das Bindungsprofil von this compound unterschiedliche Einblicke in die Funktionen von Dopaminrezeptoren .

Wirkmechanismus

Target of Action

Butaclamol hydrochloride primarily targets dopamine receptors . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). These receptors are key targets for a variety of neurologic and psychiatric disorders .

Mode of Action

Butaclamol hydrochloride acts as a dopamine receptor antagonist This prevents dopamine from having its usual effects, leading to changes in the transmission of dopamine signals in the brain .

Biochemical Pathways

The primary biochemical pathway affected by butaclamol hydrochloride is the dopaminergic pathway . By blocking dopamine receptors, butaclamol hydrochloride can alter the normal functioning of this pathway, leading to changes in the release and reuptake of dopamine. This can have downstream effects on mood, behavior, and cognition . Additionally, butaclamol hydrochloride has been found to inhibit the activation of cyclic GMP-AMP synthase (cGAS), a key player in innate immune responses .

Pharmacokinetics

Its solubility in dmso suggests that it may be well-absorbed in the body

Result of Action

At the molecular level, butaclamol hydrochloride’s antagonistic action on dopamine receptors leads to a decrease in dopamine signaling . At the cellular level, this can result in changes in neuronal activity and neurotransmission . The compound’s action as a dopamine receptor antagonist has been demonstrated in various experimental models, including dissected brain sections, striatum of Parkinson’s disease specimens, human embryonic kidney cells (HEK293 cells), and mice striatal tissue .

Biochemische Analyse

Biochemical Properties

Butaclamol hydrochloride interacts with dopamine receptors, acting as an antagonist . This means it binds to these receptors but does not activate them, instead, it blocks them and prevents dopamine from binding . This interaction with dopamine receptors is crucial in its role in biochemical reactions .

Cellular Effects

Butaclamol hydrochloride, through its antagonistic action on dopamine receptors, can influence various cellular processes. It has been used as a dopamine receptor blocker in dissected brain sections, striatum of Parkinson’s disease specimens, human embryonic kidney cells (HEK293 cells), and mice striatal tissue . By blocking dopamine receptors, it can influence cell signaling pathways and potentially impact gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Butaclamol hydrochloride involves its binding to dopamine receptors and acting as an antagonist . This means it binds to these receptors and prevents dopamine from activating them . This can lead to changes in gene expression and potentially influence enzyme activity .

Metabolic Pathways

Given its role as a dopamine receptor antagonist, it may interact with enzymes or cofactors involved in dopamine metabolism .

Transport and Distribution

Given its role as a dopamine receptor antagonist, it may be expected to be transported to and distributed in areas where dopamine receptors are present .

Subcellular Localization

Given its role as a dopamine receptor antagonist, it may be expected to localize to areas where dopamine receptors are present .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of butaclamol hydrochloride involves multiple steps, starting from the appropriate precursors. The process typically includes the formation of the core structure through cyclization reactions, followed by functional group modifications to achieve the desired chemical properties. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity .

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the laboratory-scale procedures. This includes scaling up the reactions, ensuring consistent quality control, and implementing efficient purification techniques to obtain butaclamol hydrochloride in its pure form .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Butaclamolhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen verändern, was die Aktivität der Verbindung möglicherweise beeinflusst.

Substitution: Substitutionsreaktionen, insbesondere nukleophile Substitutionen, können verschiedene funktionelle Gruppen in das Molekül einführen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitution: Nukleophile wie Halogenide oder Amine unter geeigneten Bedingungen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann Oxidation beispielsweise zu hydroxylierten Derivaten führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen einführen können, was zu strukturell unterschiedlichen Verbindungen führt .

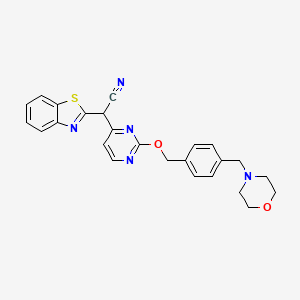

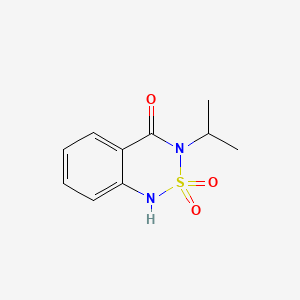

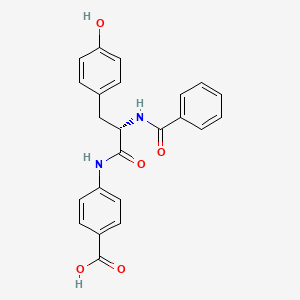

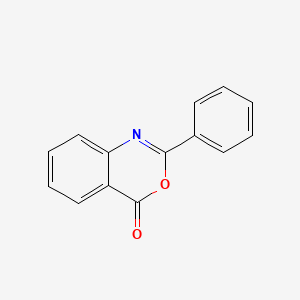

Vergleich Mit ähnlichen Verbindungen

- Butenafine hydrochloride

- Sulpiride

- Quinpirole hydrochloride

- Spiperone

Comparison: Butaclamol hydrochloride is unique due to its specific structure and high affinity for dopamine receptors. Compared to similar compounds, it exhibits distinct pharmacological properties, making it a valuable tool in neuropharmacological research. For instance, while sulpiride and spiperone are also dopamine receptor antagonists, butaclamol hydrochloride’s unique stereochemistry and binding profile offer different insights into dopamine receptor functions .

Eigenschaften

IUPAC Name |

(1R,6R,8R)-6-tert-butyl-3-azapentacyclo[11.8.1.03,8.09,22.016,21]docosa-9,11,13(22),16,18,20-hexaen-6-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31NO.ClH/c1-24(2,3)25(27)13-14-26-16-21-19-9-5-4-7-17(19)11-12-18-8-6-10-20(23(18)21)22(26)15-25;/h4-10,21-22,27H,11-16H2,1-3H3;1H/t21-,22-,25-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZRUMKUMFJJARD-OMMJFLKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1(CCN2CC3C4=CC=CC=C4CCC5=C3C(=CC=C5)C2C1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@]1(CCN2C[C@@H]3C4=CC=CC=C4CCC5=C3C(=CC=C5)[C@H]2C1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

36504-93-5 (Parent) | |

| Record name | Butaclamol hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036504946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0045757 | |

| Record name | Butaclamol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36504-94-6 | |

| Record name | Butaclamol hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36504-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butaclamol hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036504946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butaclamol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUTACLAMOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8TUG8SF12T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.